2-(吡咯烷-1-基)丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

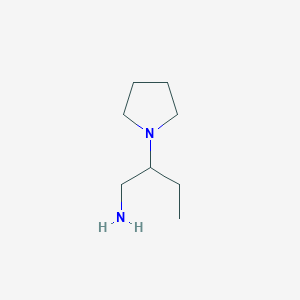

2-(Pyrrolidin-1-yl)butan-1-amine is a chemical compound that features a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom, attached to a butan-1-amine moiety. This structure is a common motif in various chemical syntheses and pharmaceutical compounds, often serving as an intermediate or a building block for more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(Pyrrolidin-1-yl)butan-1-amine can be complex, involving multiple steps and chiral centers that require careful control to achieve the desired stereochemistry. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a closely related compound, involves an asymmetric Michael addition followed by a stereoselective alkylation, highlighting the intricacies of synthesizing such molecules with precise stereochemistry .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of the pyrrolidine ring. In the context of crystallography, the reduction of certain pyrrolidine-containing compounds can lead to a change in symmetry and molecular conformation, as observed in the transition from a more planar structure to one with reduced symmetry upon reduction . This indicates that the molecular structure of 2-(Pyrrolidin-1-yl)butan-1-amine and its derivatives can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

Pyrrolidine derivatives participate in various chemical reactions, often acting as intermediates. For example, a cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid can lead to the formation of 1,2-dihydropyridines, with the pyrrolidine ring playing a crucial role in the reaction mechanism . Additionally, the reaction of heterocyclic amines with tetracyanoquinodimethane (TCNQ) demonstrates the versatility of pyrrolidine derivatives in forming supramolecular structures with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrrolidin-1-yl)butan-1-amine derivatives are influenced by their molecular structure. For instance, the presence of the pyrrolidine ring can contribute to the formation of strong inter- and intramolecular hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point . Furthermore, the introduction of substituents such as the ethylene spacer and amine functionality can lead to interesting properties like fluorescence and second harmonic generation, which are valuable in various applications .

科学研究应用

催化转化

2-(吡咯烷-1-基)丁-1-胺在催化转化中发挥着重要作用。例如,在负载金纳米颗粒的 CeO2 和 Aerosil 200 存在下,它有助于环胺氧化转化为内酰胺,内酰胺是重要的化学原料。该过程已有效地用于将吡咯烷转化为 2-吡咯烷酮,2-吡咯烷酮是尼龙生产等商业应用中的重要前体 (Dairo 等,2016)。

合成应用

吡咯烷衍生物,包括 2-(吡咯烷-1-基)丁-1-胺,通过与含羰基化合物的各种反应合成。这些衍生物是许多重要生物分子(如血红素和叶绿素)的基础结构。它们的合成通常涉及缩合反应,对于创造用于不同工业和科学应用的各种功能衍生物至关重要 (Anderson 和 Liu,2000)。

新型化合物的开发

该化合物一直是开发新化学实体的重要工具。例如,它在钌配合物催化剂存在下与脂肪胺反应,导致 N-取代吡咯和吡咯烷的合成。此类化学反应对于开发在包括药物在内的各个领域具有潜在应用的新型化合物至关重要 (Tsuji 等,1987)。

电致变色器件

在材料科学领域,2-(吡咯烷-1-基)丁-1-胺用于合成电致变色器件的聚合物前体。由该化合物衍生的聚合物构建的这些器件显示出一系列颜色和改进的性能,如氧化还原稳定性和转换时间,使其在先进材料应用中具有价值 (Yagmur 等,2013)。

药物合成的中间体

作为药物合成的中间体,2-(吡咯烷-1-基)丁-1-胺已用于制备复杂的分子结构。例如,它的衍生物在合成普马氟沙星中起着至关重要的作用,普马氟沙星是一种开发为兽用抗生素的化合物 (Fleck 等,2003)。

催化和合成方法

在催化和合成方法中,该化合物是加氢脱氮等过程的一部分,这在石化应用中至关重要。它作为加氢处理过程的理论研究中的模型化合物,有助于开发更有效的工业催化系统 (Koudjina 等,2015)。

光反应材料

它的衍生物也参与光反应材料的合成。例如,与 MoO3 的反应导致形成具有独特光化学性质的化合物,在太阳能转换等领域有用 (Wutkowski 等,2011)。

药物化学

最后,在药物化学中,2-(吡咯烷-1-基)丁-1-胺及其衍生物对于合成具有潜在药理应用的化合物至关重要。例如,它参与产生 κ-阿片受体拮抗剂证明了其在开发新治疗剂中的重要性 (Grimwood 等,2011)。

安全和危害

未来方向

The pyrrolidine ring, a key feature of 2-(Pyrrolidin-1-yl)butan-1-amine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound may involve further exploration of its potential in drug discovery, particularly given its ability to generate structural diversity .

属性

IUPAC Name |

2-pyrrolidin-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFCMIRCRKQLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)butan-1-amine | |

CAS RN |

953750-99-7 |

Source

|

| Record name | 2-(pyrrolidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)

![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)